(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride
Description
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features an imidazole ring, which is a common motif in many biologically active molecules, making it a subject of interest for researchers.
Properties
CAS No. |
2742623-70-5 |
|---|---|
Molecular Formula |
C11H15Cl2N3 |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride typically involves several key steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.
Reduction and Amination: The final step involves the reduction of an intermediate compound followed by amination to introduce the ethan-1-amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the phenyl group, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce secondary amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be modified to create a wide range of derivatives.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. The imidazole ring is known to bind to metal ions, making it useful in the study of metalloproteins and enzyme inhibitors.
Medicine
Medically, compounds containing the imidazole ring are often explored for their antimicrobial, antifungal, and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the phenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine: The base form without the dihydrochloride salt.
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanol: An alcohol derivative with similar structural features.
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-thiol:
Uniqueness
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific combination of the imidazole ring and phenyl group, which confer distinct chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
